molecular formula C21H21BrP+ B12060843 cyclopropyl(triphenyl)phosphanium;hydrobromide

cyclopropyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12060843
M. Wt: 384.3 g/mol
InChI Key: XMPWFKHMCNRJCL-UHFFFAOYSA-N
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Description

Cyclopropyl(triphenyl)phosphanium;hydrobromide is a chemical compound with the molecular formula C21H20BrP. It is a phosphonium salt where the phosphonium ion is bonded to a cyclopropyl group and three phenyl groups, with hydrobromide as the counterion. This compound is known for its applications in organic synthesis and its potential antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclopropyl bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired phosphonium salt .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(triphenyl)phosphanium;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of cyclopropyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and the triphenylphosphonium moiety play crucial roles in its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: Cyclopropyl(triphenyl)phosphanium;hydrobromide is unique due to its specific combination of a cyclopropyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C21H21BrP+

Molecular Weight

384.3 g/mol

IUPAC Name

cyclopropyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;

InChI Key

XMPWFKHMCNRJCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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